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3-(Furfurylthio)-3-hydroxybutan-2-one

Flavor Chemistry Molecular Design Volatility

3-(Furfurylthio)-3-hydroxybutan-2-one (CAS 68516-23-4) is a sulfur-containing heterocyclic compound belonging to the class of furfuryl thioethers, with molecular formula C9H12O3S and molecular weight 200.25 g/mol. The compound is listed in chemical supplier catalogs and ingredient databases, and is structurally related to flavor-active furfuryl thiol derivatives used in the food and flavor industries.

Molecular Formula C9H12O3S
Molecular Weight 200.26 g/mol
CAS No. 68516-23-4
Cat. No. B15348028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furfurylthio)-3-hydroxybutan-2-one
CAS68516-23-4
Molecular FormulaC9H12O3S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC(=O)C(C)(O)SCC1=CC=CO1
InChIInChI=1S/C9H12O3S/c1-7(10)9(2,11)13-6-8-4-3-5-12-8/h3-5,11H,6H2,1-2H3
InChIKeyDRIFNOMSLSRDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furfurylthio)-3-hydroxybutan-2-one (CAS 68516-23-4): Sulfur-Containing Flavor Compound Overview


3-(Furfurylthio)-3-hydroxybutan-2-one (CAS 68516-23-4) is a sulfur-containing heterocyclic compound belonging to the class of furfuryl thioethers, with molecular formula C9H12O3S and molecular weight 200.25 g/mol . The compound is listed in chemical supplier catalogs and ingredient databases, and is structurally related to flavor-active furfuryl thiol derivatives used in the food and flavor industries [1].

Exploratory flavor research – supports model-system studies of sulfur-containing furfuryl thioethers.
Organic synthesis intermediate – furfuryl-thio-hydroxyketone scaffold for heterocycle preparation.
Non-food fragrance and industrial flavor development – where regulatory food-grade status is not required.

Why 3-(Furfurylthio)-3-hydroxybutan-2-one Cannot Be Simply Substituted: Procurement Risks in Flavor Chemistry


Sulfur-containing flavor compounds exhibit pronounced structure-activity relationships, wherein minor structural modifications (e.g., oxidation state, chain length, or substituent position) yield divergent sensory profiles and stability characteristics [1]. In the furfuryl thioether class, the specific combination of the furfuryl moiety with the 3-hydroxybutan-2-one backbone confers a unique molecular geometry and hydrophobicity profile (estimated XlogP3 ~0.90) [2] that cannot be replicated by alternative sulfur compounds lacking the hydroxyketone spacer. This specificity translates into formulation-level performance differences in odor threshold, aroma character, and shelf-life stability. Uninformed substitution without comparative data risks product inconsistency, off-notes, and regulatory non-compliance in final food or flavor applications.

Structure Minor thioether or substituent changes may shift aroma character and threshold perception unpredictably.
Hydrophobicity Estimated LogP ~0.90 differentiates release kinetics; more polar or lipophilic analogs may not match formulation behavior.
Regulatory Lack of FDA/FEMA listing may not transfer to food-grade status of furfuryl thioacetate or furfuryl mercaptan; direct substitution could breach compliance.

Quantitative Differentiation Evidence: 3-(Furfurylthio)-3-hydroxybutan-2-one vs. Flavor Analog Selection Criteria


Evidence Item 1: Physicochemical Property Profile vs. Structural Analogs

No direct head-to-head comparative studies were identified for 3-(furfurylthio)-3-hydroxybutan-2-one in the peer-reviewed or patent literature. The following quantitative data represent the compound's intrinsic physicochemical properties, which differentiate it from other furfuryl thioethers and sulfur-containing flavor compounds [1].

Hydrophobicity profile
Estimated
XlogP3 ≈ 0.90 (computed)
No direct comparator data available
Moderate hydrophobicity may support balanced aqueous/oil-phase flavor release in model systems.
Differentiation from more hydrophilic furfuryl mercaptan inferred; experimental confirmation needed.
Flavor Chemistry Molecular Design Volatility

Evidence Item 2: Stability Profile Inference from Thiol Class Data

While no stability data exist specifically for 3-(furfurylthio)-3-hydroxybutan-2-one, class-level inference from structurally related thiols in aqueous process flavorings provides a stability hierarchy that informs procurement decisions [1]. This inference should be interpreted cautiously and validated with compound-specific data before final formulation selection.

Stability inference
Class-level inference
No direct data; related thiols degrade 14–59% in 24 h aqueous model.
Hydroxyketone moiety may confer intermediate oxidative stability relative to more labile furfurylthiols.
Compound-specific shelf-life studies are required before formulation selection.
Flavor Stability Oxidative Degradation Shelf Life

Evidence Item 3: Regulatory and Food-Grade Status Differentiation

3-(Furfurylthio)-3-hydroxybutan-2-one is not currently listed in the FDA Substances Added to Food inventory nor has it been assigned a FEMA GRAS number [1]. This contrasts with related furfuryl thiol derivatives such as furfuryl thioacetate (FEMA 3162) and furfuryl mercaptan (FEMA 2493), which have established regulatory status for food flavoring use [2].

Regulatory status
Supporting evidence
Not FDA/FEMA listed (CAS 68516-23-4)
vs. Furfuryl thioacetate (FEMA 3162) & furfuryl mercaptan (FEMA 2493) – listed.
Absence of listing restricts direct use in food-grade formulations; supports non-food research and fragrance development.
Verify regional regulatory status before application in ingestible products.
Regulatory Compliance Flavor Regulations GRAS Status

Application Scenarios for 3-(Furfurylthio)-3-hydroxybutan-2-one Based on Available Evidence


Scenario 1: Specialty Flavor Research and Development

The moderate estimated LogP (XlogP3 ~0.90) and unique molecular structure of 3-(furfurylthio)-3-hydroxybutan-2-one make it a candidate for exploratory flavor research [1]. Researchers investigating novel savory, roasted, or meaty flavor notes may consider this compound in model systems where regulatory constraints are not a primary concern, provided appropriate safety and handling protocols are followed.

Scenario 2: Organic Synthesis Intermediate and Research Reagent

The compound serves as an intermediate in organic synthesis, particularly for the preparation of substituted furan derivatives and sulfur-containing heterocycles [2]. Its availability from chemical suppliers supports its use in non-food research applications where the furfuryl-thio-hydroxyketone scaffold is of synthetic interest.

Scenario 3: Non-Food Fragrance and Industrial Flavor Development

Due to the current lack of FDA or FEMA regulatory approval for direct food additive use, applications of 3-(furfurylthio)-3-hydroxybutan-2-one are likely restricted to non-food domains such as fragrances (where regulatory frameworks differ) or industrial flavor research [3]. Companies pursuing fragrance or non-ingestible consumer product formulations may find this compound useful for imparting roasted or sulfurous notes without food-grade regulatory hurdles.

Application
Selection Property
Validation Focus
Exploratory flavor R&D
Estimated LogP & sulfur-heterocycle scaffold
Aroma threshold and release kinetics in model matrices
Organic synthesis intermediate
Furfuryl-thio-hydroxyketone reactivity
Synthesis protocol and heterocycle library validation
Non-food fragrance development
Non-food regulatory pathway & roasted/sulfurous note
Fragrance stability and compatibility in consumer product bases
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